

A Head-to-Head Comparison of CHK1 Inhibitors: **CCT244747 vs. CHIR-124**

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Compound of Interest

Compound Name: **CCT244747**

Cat. No.: **B606548**

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For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent checkpoint kinase 1 (CHK1) inhibitors: **CCT244747** and CHIR-124. This analysis is based on publicly available preclinical data to inform target validation, experimental design, and candidate selection.

Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Its activation leads to cell cycle arrest, providing time for DNA repair. In many cancer cells with defective cell cycle checkpoints (e.g., p53 mutations), there is an increased reliance on the CHK1-mediated S and G2/M checkpoints for survival, especially when challenged with DNA-damaging agents. This dependency makes CHK1 an attractive therapeutic target. Both **CCT244747** and CHIR-124 are potent ATP-competitive inhibitors of CHK1 that have been evaluated in preclinical models for their potential to sensitize cancer cells to chemotherapy and radiation.

Biochemical and Cellular Potency

Both **CCT244747** and CHIR-124 exhibit potent inhibition of CHK1 at the biochemical level, with IC₅₀ values in the low nanomolar range. CHIR-124 demonstrates particularly high potency with a sub-nanomolar IC₅₀. In cellular assays, both compounds effectively abrogate the G2 checkpoint induced by genotoxic stress.

Parameter	CCT244747	CHIR-124
Biochemical CHK1 IC50	7.7 nM[1][2]	0.3 nM[3][4]
Cellular G2 Checkpoint Abrogation IC50	29 - 170 nM (in various cell lines)[5][6][7]	Not explicitly stated in a comparable format
Single Agent Cytotoxicity (GI50)	0.33 - 3 μ M (in various cell lines)[1]	Not explicitly stated in a comparable format

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility and potential toxicity is its selectivity. Both **CCT244747** and CHIR-124 have been profiled against panels of other kinases. **CCT244747** is highlighted as a highly selective inhibitor with over 1,000-fold selectivity against the functionally related kinases CHK2 and CDK1.[5][6] CHIR-124 is also highly selective for CHK1 over CHK2 but shows potent inhibitory activity against FLT3 and PDGFR at concentrations approximately 20-fold higher than its CHK1 IC50.[3]

Kinase	CCT244747 IC50	CHIR-124 IC50
CHK1	7.7 nM[1][2]	0.3 nM[3][4]
CHK2	>10,000 nM[5][6]	697.4 nM[3]
CDK1	>10,000 nM[5][6]	505.7 nM (Cdc2/cyclin B)[3]
FLT3	600 nM[1][5][6]	5.8 nM[3]
PDGFR	Not Reported	6.6 nM[3]

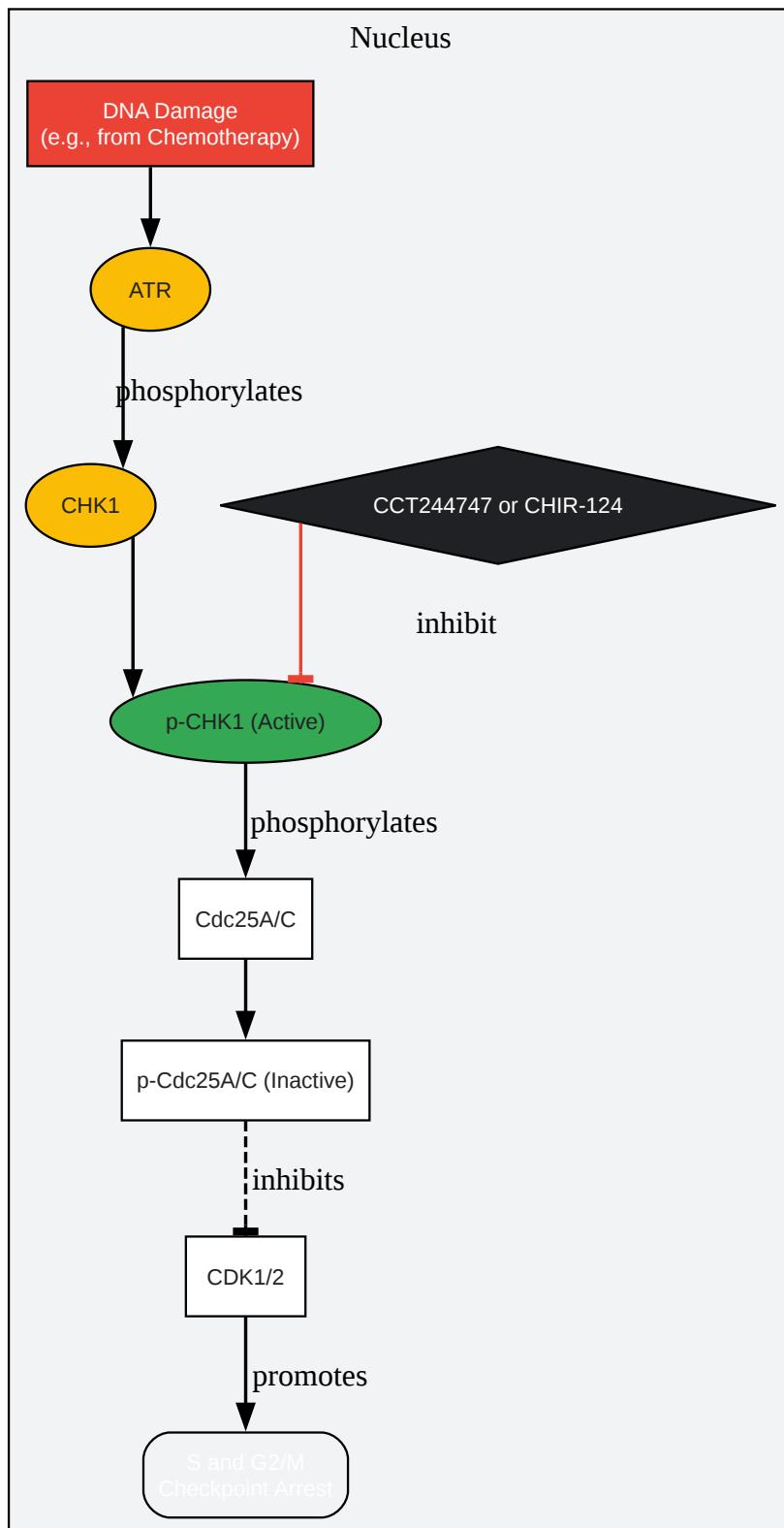
In Vitro and In Vivo Activity

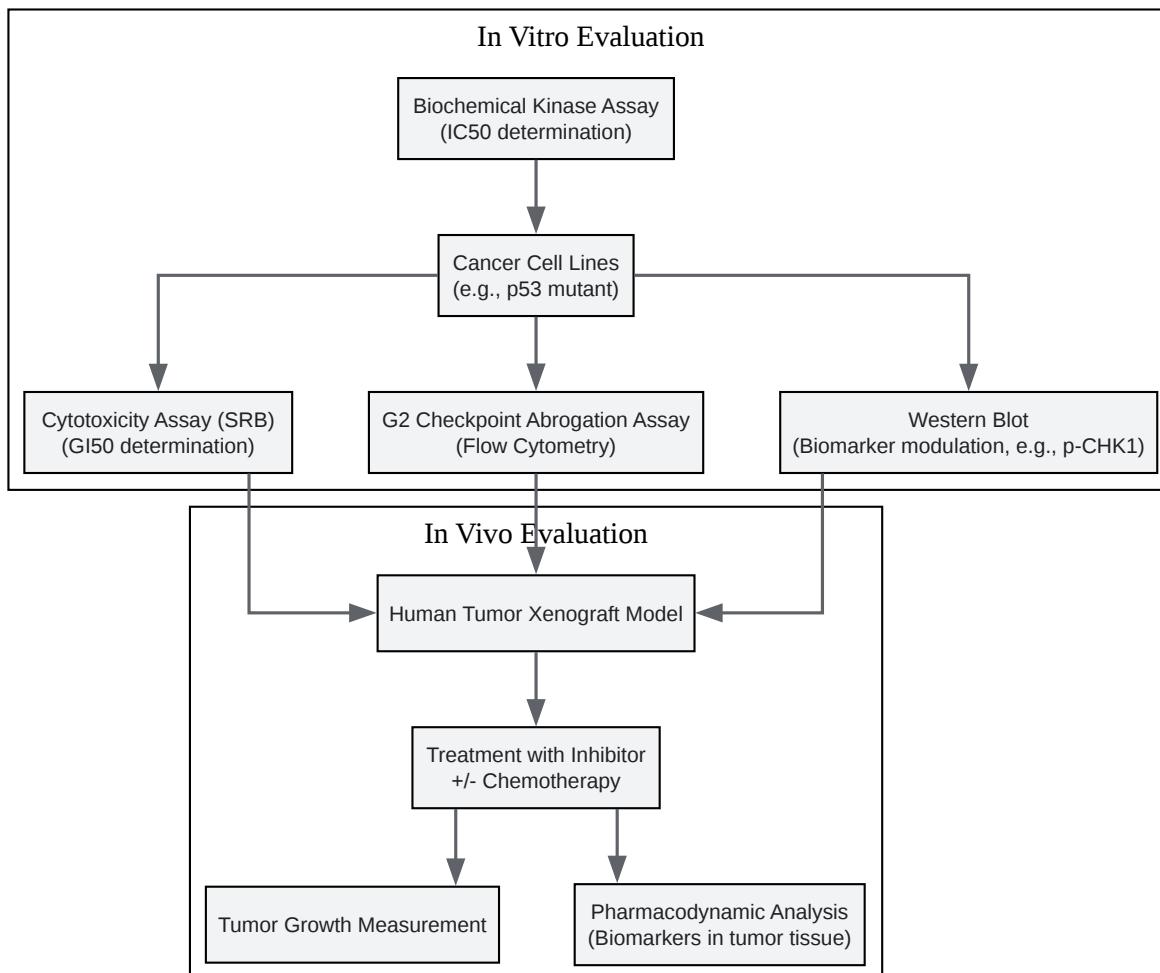
Both inhibitors have demonstrated the ability to potentiate the cytotoxic effects of various DNA-damaging agents in cancer cell lines, particularly those with p53 mutations.[3][4][5] This potentiation is achieved through the abrogation of the S and G2/M checkpoints, leading to premature mitotic entry and subsequent apoptosis.[3][4][5]

CCT244747 is noted for its oral bioavailability and has shown efficacy *in vivo*, both as a single agent in a MYCN-driven neuroblastoma model and in combination with gemcitabine and irinotecan in various human tumor xenografts.^{[5][6][7]} CHIR-124 has also demonstrated *in vivo* efficacy, potentiating the antitumor effects of irinotecan in a breast cancer xenograft model by abrogating the G2/M checkpoint and increasing apoptosis.^[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.



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